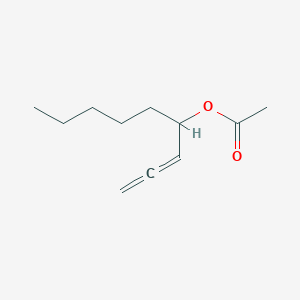

Nona-1,2-dien-4-ylacetate

Description

Overview of Allene (B1206475) Acetates in Contemporary Organic Chemistry

Allene acetates are a class of organic compounds that feature both an allene functional group (two cumulative double bonds) and an acetate (B1210297) ester group. In contemporary organic chemistry, these compounds are recognized as versatile synthetic intermediates. The unique electronic and structural properties of the allene moiety, combined with the reactivity of the acetate group, make them valuable building blocks for the synthesis of complex molecules. They serve as precursors in a variety of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and sigmatropic rearrangements, leading to the formation of diverse carbocyclic and heterocyclic frameworks. The increasing interest in allene chemistry is driven by their potential to provide rapid access to molecular complexity from relatively simple starting materials.

Structural Peculiarities of the Allene Moiety

The allene functional group, characterized by the C=C=C bonding array, possesses a unique three-dimensional structure. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds with the two terminal sp²-hybridized carbon atoms. A key structural feature is that the two pi bonds are orthogonal (at a 90° angle) to each other. This arrangement dictates that the substituents on the terminal carbons lie in perpendicular planes.

This non-planar, twisted geometry gives rise to the phenomenon of axial chirality in appropriately substituted allenes. For an allene to be chiral, each of the terminal carbon atoms must be bonded to two different substituents. This is because such a substitution pattern removes any planes of symmetry from the molecule, resulting in non-superimposable mirror images (enantiomers). This type of chirality, which arises from the spatial arrangement of groups around an axis of chirality rather than a stereocenter, is a defining characteristic of many substituted allenes and has significant implications in stereoselective synthesis.

Research Context of Acetate Esters within Unsaturated Hydrocarbons

Acetate esters are common derivatives of alcohols and are widely found in organic chemistry. When attached to an unsaturated hydrocarbon backbone, such as in Nona-1,2-dien-4-ylacetate, the acetate group can influence the molecule's reactivity and physical properties. Acetate esters are often employed as protecting groups for alcohols due to their relative stability under various conditions and the availability of mild methods for their introduction and removal.

In the context of unsaturated systems like allenes, the acetate group can also function as a leaving group in transition-metal-catalyzed reactions, particularly those involving palladium. This reactivity is exploited in various synthetic methodologies to form new carbon-carbon and carbon-heteroatom bonds. The thermal decomposition of acetate esters can also be a method for the preparation of unsaturated hydrocarbons, although this is generally less controlled than metal-catalyzed approaches. The presence of the ester functionality can also impact the solubility and chromatographic behavior of the parent hydrocarbon.

Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

InChI |

InChI=1S/C11H18O2/c1-4-6-7-9-11(8-5-2)13-10(3)12/h8,11H,2,4,6-7,9H2,1,3H3 |

InChI Key |

LMMLIBNCQNRKSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C=C)OC(=O)C |

Origin of Product |

United States |

Elucidation of Structure and Bonding in Nona 1,2 Dien 4 Ylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of Nona-1,2-dien-4-ylacetate, the protons of the allene (B1206475) and acetate (B1210297) groups exhibit characteristic chemical shifts. The protons attached to the sp² hybridized carbons of the allene group (=CH₂) typically resonate in the range of 4.5 to 5.5 ppm. wikipedia.orgwiley-vch.de The proton at the C4 position, being adjacent to the electron-withdrawing acetate group, would be expected to appear further downfield. The methyl protons of the acetate group typically show a singlet peak around 2.0 ppm. sigmaaldrich.comresearchgate.net The remaining protons of the nonyl chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| =CH₂ (C1) | 4.5 - 5.5 | multiplet |

| =C=CH- (C3) | 5.0 - 6.0 | multiplet |

| -CHOAc (C4) | 4.8 - 5.5 | multiplet |

| -OCOCH₃ | ~2.0 | singlet |

| -CH₂- (alkyl chain) | 1.2 - 1.6 | multiplet |

| -CH₃ (terminal) | ~0.9 | triplet |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. A key feature of allenes is the central sp-hybridized carbon (=C=), which resonates at a very distinct downfield chemical shift, typically between 200 and 220 ppm. wikipedia.org The terminal sp²-hybridized carbons of the allene group usually appear around 80 ppm. wikipedia.org The carbonyl carbon of the acetate group is also highly deshielded and is found in the region of 160-180 ppm. libretexts.orglibretexts.org The carbon bearing the acetate group (C4) would be expected in the 60-80 ppm range, while the other aliphatic carbons of the nonyl chain would appear at higher field strengths. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| =CH₂ (C1) | ~80 |

| =C= (C2) | 200 - 220 |

| =C=CH- (C3) | ~85 |

| -CHOAc (C4) | 60 - 80 |

| -OCOCH₃ (Carbonyl) | 160 - 180 |

| -OCOCH₃ (Methyl) | ~21 |

| -CH₂- (alkyl chain) | 20 - 40 |

| -CH₃ (terminal) | ~14 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed. beilstein-journals.org

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the nonyl chain and the allene system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connections between the allene, the acetate group, and the alkyl chain. For instance, correlations between the C4 proton and the carbonyl carbon of the acetate group would confirm the ester linkage at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. acs.org In the case of chiral this compound, NOESY can help in determining the relative stereochemistry.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₁₁H₁₈O₂. researchgate.netrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.org For this compound, characteristic fragments would be expected from the cleavage of the C-O bond of the ester, leading to an acylium ion [CH₃CO]⁺ at m/z 43, and the loss of acetic acid (60 Da) from the molecular ion. docbrown.info Fragmentation of the allene and the alkyl chain would also produce a series of hydrocarbon ions. researchgate.netlibretexts.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. semanticscholar.org The two most prominent and diagnostic absorptions would be from the allene and the ester groups.

The allene functional group exhibits a characteristic cumulative double bond stretching vibration in the region of 1950-1970 cm⁻¹. wiley-vch.deuhcl.edu

The ester group is identified by a strong C=O (carbonyl) stretching band, typically appearing around 1735-1750 cm⁻¹ for a saturated acetate ester. wpmucdn.comvscht.cz Additionally, a C-O stretching vibration for the acetate will be observed in the 1230-1250 cm⁻¹ region. wpmucdn.com

The C-H stretching vibrations of the sp²-hybridized carbons of the allene will appear just above 3000 cm⁻¹, while the C-H stretches of the saturated alkyl portion will be just below 3000 cm⁻¹. vscht.czlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Allene (C=C=C) | Asymmetric stretch | 1950 - 1970 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1230 - 1250 |

| Vinylic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral Allene Acetates

This compound is a chiral molecule due to the presence of the 1,3-disubstituted allene, which possesses axial chirality. wikipedia.org To determine the absolute configuration of the enantiomers, chiroptical techniques such as Electronic Circular Dichroism (ECD) are employed. mdpi.combeilstein-journals.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. beilstein-journals.org Chiral molecules exhibit a unique ECD spectrum with positive or negative bands (Cotton effects) that are characteristic of their three-dimensional structure. mdpi.combeilstein-journals.org By comparing the experimentally measured ECD spectrum of a purified enantiomer of this compound with theoretical spectra calculated using computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration (R or S) can be assigned. mdpi.com The intensity and sign of the Cotton effects are highly sensitive to the spatial arrangement of the substituents around the chiral allene axis. mdpi.combeilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of Nona 1,2 Dien 4 Ylacetate

Cycloaddition Chemistry of the Allene (B1206475) Moiety

The allenic double bonds of nona-1,2-dien-4-ylacetate are key to its participation in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

[n+2] Cycloadditions Involving Allene Acetates

Allene acetates, including this compound, can participate in various modes of cycloaddition, such as [4+2] and [4+3] reactions. These reactions are valuable for synthesizing diverse cyclic structures. In many cases, these cycloadditions are catalyzed by transition metals, which can control the reaction pathway and selectivity. rsc.orgnih.gov For instance, palladium-catalyzed cycloadditions of allene acetates with pyrazolones can lead to either [4+1] or [4+3] cycloadducts depending on the choice of ligand. nih.govresearchgate.net The ability to switch between different cycloaddition pathways by tuning the catalyst system highlights the synthetic utility of allene acetates. researchgate.net

Furthermore, intramolecular [4+2] cycloadditions of allene-dienes have been shown to be effectively promoted by platinum and gold catalysts. rsc.org In a related context, the intramolecular Diels-Alder reactions of tetraenes containing a 1-phenylsulfonylallene moiety demonstrate high reactivity and stereoselectivity, which can be influenced by the length of the tether connecting the diene and dienophile. researchgate.net

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| [4+1] Cycloaddition | Allene acetate (B1210297), Pyrazolone | [Pd(allyl)Cl]₂, phanePhos ligand | Spirocyclic compound | nih.gov |

| [4+3] Cycloaddition | Allene acetate, Pyrazolone | Pd(cod)Cl₂, triphenyl phosphine (B1218219) | 7-membered carbocycle | nih.gov |

| [4+2] Cycloaddition | Allene-diene | PtCl₂ or Au complex | Fused bicyclic system | rsc.org |

| [4+3] Cycloaddition | Allene-diene | PtCl₂ | 7-membered carbocycle | rsc.org |

Intramolecular Cyclizations to Form Fused Ring Systems (e.g., Cyclocarbonylation)

Intramolecular cyclizations of allene acetates provide an efficient route to fused ring systems. A significant example is the rhodium(I)-catalyzed cyclocarbonylation of allenol esters. acs.orgnih.govacs.orgnih.gov This reaction allows for the synthesis of bicyclic systems, such as bicyclo[4.3.0] and bicyclo[5.3.0] skeletons, which contain an α-acetoxy cyclopentadienone moiety. acs.orgnih.govacs.orgnih.gov The reaction proceeds under mild conditions and is a testament to the ability of rhodium catalysts to mediate complex transformations involving allenes. acs.orgacs.org

In a similar vein, rhodium-catalyzed [4+2+1] cycloadditions of in situ generated ene-ene-allenes with carbon monoxide have been developed to synthesize fused 5/7 ring systems. nih.govpku.edu.cn The reaction mechanism involves a 1,3-acyloxy migration to form the allene intermediate, followed by oxidative cyclization, CO insertion, and reductive elimination. pku.edu.cn

Metal-Catalyzed Transformations

Transition metal catalysis has unlocked a wide array of transformations for allene acetates, enabling the formation of complex molecular architectures with high selectivity.

Rhodium(I)-Catalyzed Reactions of Allenol Esters

Rhodium(I) complexes are particularly effective catalysts for reactions involving allenol esters. Beyond the cyclocarbonylation reactions mentioned previously, rhodium(I) can catalyze the cyclization of allenols to form substituted tetrahydropyrans with high diastereoselectivity. d-nb.info This atom-economical process demonstrates excellent functional group compatibility. d-nb.info

The allenic Pauson-Khand reaction (APKR), catalyzed by rhodium(I), is another powerful tool for constructing ring-fused cyclopentenones from allene-ynes. orgsyn.orgpitt.edu This reaction can be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched α-hydroxy cyclopentenones. pitt.edu The mechanism often involves a dynamic kinetic asymmetric transformation, where the axial chirality of the allene is rapidly scrambled by the rhodium catalyst, allowing for the selective formation of one enantiomer of the product. orgsyn.orgpitt.edu

| Reaction Type | Substrate | Catalyst System | Product | Key Features | Ref |

| Cyclization | Allenol | [Rh(COD)Cl]₂, dppf, diphenyl phosphate | syn-Tetrahydropyran | High diastereoselectivity, atom-economical | d-nb.info |

| Cyclocarbonylation | Allenol ester | [Rh(CO)₂Cl]₂ | α-Acetoxy cyclopentadienone | Forms bicyclic systems | acs.orgnih.govacs.org |

| Allenic Pauson-Khand | Allene-yne | Rh(I) with chiral ligands | Enantioenriched cyclopentenone | Dynamic kinetic asymmetric transformation | orgsyn.orgpitt.edu |

Palladium(II)-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium catalysts are widely used for cross-coupling and functionalization reactions of allene acetates. These reactions allow for the introduction of a variety of substituents onto the allene framework. For example, palladium-catalyzed cross-coupling of propargyl acetates with organoaluminum reagents provides a convenient method for the synthesis of multisubstituted allenes with high regioselectivity. thieme-connect.comthieme-connect.com

Palladium(II)-catalyzed dienylation of C(sp³)–H bonds using allenyl acetates has also been reported. nih.gov This reaction proceeds via a regioselective 2,3-migratory insertion of the allene into a palladium-carbon bond, followed by β-acetoxy elimination to afford 1,3-dienes. nih.gov Furthermore, palladium catalysts can control the chemoselectivity of reactions involving bifunctional molecules containing both an allylic acetate and a vinyl boronate ester, steering the reaction towards allylic substitution, Suzuki-Miyaura cross-coupling, or allene formation. nih.gov

Electrophilic and Nucleophilic Additions to the Allene System

The cumulated double bonds of the allene in this compound are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic addition to conjugated dienes, a related system, typically proceeds via the formation of a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The ratio of these products can often be controlled by the reaction temperature. libretexts.orgmasterorganicchemistry.com In the case of allenes, electrophilic addition of reagents like hydrogen halides or halogens would be expected to proceed through a similar mechanism, with initial protonation or attack by the electrophile on one of the double bonds to form a vinyl or allylic cation. For instance, the addition of HBr to 1,3-butadiene (B125203) results in both 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition). libretexts.org

Nucleophilic additions to allenes are also a common reaction pathway, particularly when the allene is activated by an electron-withdrawing group. In the context of allene acetates, the acetate group itself can influence the reactivity. While specific studies on nucleophilic addition to this compound are not detailed in the provided context, the general reactivity of allenes suggests that nucleophiles would attack one of the terminal carbons of the allene system.

Rearrangement Reactions of the Allene Acetate Scaffold

The allene acetate scaffold is susceptible to a variety of rearrangement reactions, often driven by the high energy of the cumulative double bond system and the ability of the acetate group to participate in or influence these transformations. These reactions are frequently catalyzed by transition metals or induced thermally.

One of the most common rearrangements for scaffolds related to allene acetates is the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. While often discussed in the context of the rearrangement of propargylic acetates to allenyl acetates, the allene structure itself can participate in further transformations. thieme-connect.de For instance, thermal semanticscholar.orgsemanticscholar.org-sigmatropic rearrangements can be part of a tandem reaction sequence. thieme-connect.de In some cases, these rearrangements can lead to the formation of complex cyclic structures.

Transition metal catalysis, particularly with gold(I) or gold(III) compounds, is a powerful tool for inducing rearrangements in systems containing allenes and acetates. acs.org Gold catalysts can activate the allene moiety, facilitating transformations such as 1,3-acyloxy migration. acs.org This can lead to an equilibrium between different isomeric structures. For example, gold-catalyzed reactions of similar systems have been shown to yield various heterocyclic products through cascade processes. acs.org

The following table summarizes representative rearrangement reactions applicable to allene acetate scaffolds, based on studies of analogous compounds.

Table 1: Representative Rearrangement Reactions of Allene Acetate Analogs

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Thermal | Cycloaddition Precursor | thieme-connect.de |

| 1,3-Acyloxy Migration | Au(I) or Au(III) catalyst | Isomeric allene acetates | acs.org |

| Hydrative Rearrangement | Au-catalyst, wet CH₂Cl₂ | Cyclopentenones or α-alkylallenones | semanticscholar.org |

Hydrolysis and Transesterification of the Acetate Group

The acetate group in this compound can undergo hydrolysis to yield the corresponding alcohol, nona-1,2-dien-4-ol, and acetic acid. This reaction can be catalyzed by either acid or base. lookchem.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. lookchem.com The use of a base, such as sodium hydroxide, is common for this transformation.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. lookchem.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'OH) in the presence of an acid or base catalyst to form a new ester and ethanol. lookchem.comsigmaaldrich.com The reaction is typically driven to completion by using the reactant alcohol as the solvent. lookchem.com For instance, reacting this compound with methanol (B129727) would yield nona-1,2-dien-4-yl methoxide (B1231860) and ethyl acetate. The transesterification of fatty alcohols with alkyl acetates has been demonstrated using solid NaOH as a catalyst. sigmaaldrich.com

The table below outlines the general conditions for hydrolysis and transesterification of acetate esters.

Table 2: Conditions for Hydrolysis and Transesterification of Acetate Esters

| Reaction | Catalyst/Conditions | Products | Reference |

|---|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH | Nona-1,2-dien-4-ol + Acetate Salt | lookchem.com |

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄) | Nona-1,2-dien-4-ol + Acetic Acid | lookchem.com |

| Transesterification | NaOR' in R'OH or Acid Catalyst | New ester + Ethanol | lookchem.comsigmaaldrich.com |

Stereochemical Investigations of Allene Containing Acetates

Inherent Chirality of Allene (B1206475) Systems in Nona-Dienyl Structures

Allenes are organic compounds where one carbon atom forms double bonds with two adjacent carbon atoms. wikipedia.orglscollege.ac.in This C=C=C structure results in a linear geometry at the central carbon, which is sp-hybridized, while the terminal carbons are sp2-hybridized. lscollege.ac.in The planes containing the substituents on the terminal carbons are twisted 90° relative to each other. lscollege.ac.in This perpendicular arrangement of substituents is the basis for axial chirality in appropriately substituted allenes.

An allene will be chiral if each of the two terminal carbon atoms has two different substituents. wikipedia.org This lack of a mirror plane or an inversion center makes the molecule and its mirror image non-superimposable. wikipedia.org The chirality of such allenes was predicted by van 't Hoff in 1875 and experimentally confirmed in 1935. wikipedia.orglscollege.ac.in In the context of nona-1,2-dien-4-ylacetate, the allene moiety is substituted, leading to the possibility of enantiomers.

The absolute configuration of a chiral allene is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the chiral axis. wikipedia.org When viewed along the allene axis, the substituents on the front carbon are prioritized, followed by the higher-priority substituent on the back carbon. wikipedia.org

The inherent chirality of allenes is a type of asymmetry that arises from the twisting of the molecule in three-dimensional space, rather than from a stereogenic center. wikipedia.org This phenomenon is crucial in the stereochemical analysis of molecules like this compound.

Diastereomeric Ratio and Enantiomeric Excess Determination Methods

The stereochemical purity of a sample containing allene-containing acetates is assessed by determining the diastereomeric ratio (dr) and enantiomeric excess (ee). Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the diastereomeric ratio. scispace.com In a mixture of diastereomers, distinct signals are often observed for the protons and carbons of each stereoisomer, allowing for their quantification by integrating the respective peaks. scispace.com For instance, in the synthesis of bicyclo[4.2.1]nona-2,4-dienes, the diastereomeric ratio of the products was determined by ¹H NMR spectroscopy. semanticscholar.org Sometimes, derivatization with a chiral agent is necessary to distinguish enantiomers, which form diastereomeric complexes that can be resolved by NMR. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are widely used to determine the enantiomeric excess of chiral compounds. scispace.comrsc.org These methods separate the enantiomers, and the ratio of their peak areas corresponds to the enantiomeric excess. For example, the enantiomeric excess of products from a CuH-catalyzed ketone allylation with terminal allenes was determined by HPLC or SFC (Supercritical Fluid Chromatography) analysis on commercial chiral columns. scispace.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be used to determine both enantiomeric and diastereomeric excess. rsc.orgnih.gov By creating a series of CD spectra for various ratios of stereoisomers, multivariate regression models can be trained to predict the complete stereoisomeric composition of a sample. rsc.orgnih.gov

Table 1: Methods for Determining Diastereomeric Ratio and Enantiomeric Excess

| Method | Principle | Application | References |

|---|---|---|---|

| NMR Spectroscopy | Distinguishing signals for different diastereomers. | Determination of diastereomeric ratio. | scispace.comsemanticscholar.orgresearchgate.net |

| Chiral HPLC/GC/SFC | Separation of enantiomers on a chiral stationary phase. | Determination of enantiomeric excess. | scispace.comrsc.org |

Stereochemical Assignments in Synthetic and Mechanistic Studies

The assignment of absolute and relative stereochemistry is fundamental in synthetic and mechanistic studies involving allene-containing compounds. X-ray crystallography provides unambiguous determination of the solid-state structure of a crystalline compound, including its absolute configuration if a heavy atom is present. scispace.com

In the absence of a crystal structure, stereochemical assignments often rely on spectroscopic data and comparison with known compounds. For example, in the total synthesis of cryptolatifolione, the stereochemical assignment was achieved by comparing the ¹³C NMR spectrum of the natural product with synthetic epimers. rsc.org

Mechanistic studies often infer stereochemistry from the presumed transition state of a reaction. For instance, in a copper-catalyzed asymmetric allylation of ketones, the observed relative configuration of the stereocenters was consistent with addition through a chair-like six-membered transition state. scispace.com

The stereochemical outcome of a reaction can provide valuable insights into the reaction mechanism. In palladium-catalyzed asymmetric allenylic alkylation, the high enantio- and diastereoselectivity observed supported a specific reaction pathway involving a retro-oxa-Michael addition. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cryptolatifolione |

Theoretical and Computational Chemistry Studies of Nona 1,2 Dien 4 Ylacetate

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of an allene (B1206475) is characterized by two perpendicular π systems, and the central carbon is sp-hybridized, while the terminal carbons of the allene unit are sp²-hybridized. wikipedia.org The presence of the acetate (B1210297) group introduces additional complexity, with the potential for electronic interactions between the ester functionality and the allene moiety.

Key energetic data obtained from these calculations would include the heat of formation and bond dissociation energies. High-level ab initio methods can provide geometric and energetic data for molecules. chemrxiv.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they help in understanding the molecule's reactivity. mdpi.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative Data Table: Calculated Electronic Properties of a Model Allenic Acetate

| Property | Calculated Value (Illustrative) | Method/Basis Set (Typical) |

| Heat of Formation (gas phase) | -250.5 kJ/mol | G3(MP2) |

| HOMO Energy | -9.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | 0.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 10.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.9 D | B3LYP/6-31G(d) |

This table is illustrative and provides typical values that would be expected from quantum chemical calculations on a molecule similar to Nona-1,2-dien-4-ylacetate.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., for cyclocarbonylation)

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. rsc.org For this compound, a reaction of interest is cyclocarbonylation, a process that can lead to the formation of cyclic compounds. pitt.eduresearchgate.net

Using DFT calculations, researchers can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. acs.org This involves locating the transition state structures and calculating the activation energy barriers for each step of the reaction. rsc.org Such studies have been performed on the cyclocarbonylation of unsaturated alcohols, providing insights into catalyst behavior and reaction conditions. mdpi.com For allenes, computational studies have explored their reactivity in various transition-metal-catalyzed reactions. rsc.org

The modeling of a cyclocarbonylation reaction of this compound would likely involve a transition metal catalyst. Computational studies can help in understanding the role of the catalyst in lowering the activation energy and controlling the stereochemistry of the product. wpmucdn.com

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 12.8 |

| Reductive Elimination | TS3 | 18.5 |

This table presents hypothetical activation energies for key steps in a transition-metal-catalyzed cyclocarbonylation reaction, as would be determined by DFT calculations.

Conformational Analysis of the this compound Molecule

The flexibility of the nonane (B91170) chain in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. imperial.ac.uk This is typically done using a combination of molecular mechanics and quantum chemical methods. researchgate.net

A systematic conformational search would be performed to identify all possible low-energy structures. The geometries of these conformers would then be optimized, and their relative energies calculated using a reliable quantum chemical method. mdpi.com Solvent effects on the conformational equilibrium can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C3-C4-O-C=O) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| 1 | 0° (syn) | 0.00 |

| 2 | 180° (anti) | 4.5 |

| 3 | 60° (gauche) | 2.1 |

| 4 | -60° (gauche) | 2.1 |

This table provides an illustrative example of the relative energies of different conformers of an acyclic acetate, which would be a key aspect of the conformational analysis of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For this compound, the prediction of its NMR and IR spectra would be particularly valuable.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comresearchgate.net The process typically involves optimizing the geometry of the molecule and then calculating the nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high enough to help in the assignment of experimental spectra. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using quantum chemical methods. arxiv.org This involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies. nih.gov The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the acetate and the C=C=C stretch of the allene. Machine learning models are also emerging as powerful tools for the rapid prediction of IR spectra. mit.eduarxiv.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for a Model Compound

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹H NMR (δ, ppm, H at C4) | 5.45 | 5.30 |

| ¹³C NMR (δ, ppm, C=O) | 170.2 | 171.5 |

| IR Frequency (cm⁻¹, C=O stretch) | 1755 | 1740 |

| IR Frequency (cm⁻¹, C=C=C asym. stretch) | 1960 | 1950 |

This table illustrates the typical agreement that can be expected between computationally predicted and experimentally measured spectroscopic data for a molecule like this compound.

Advanced Applications and Derivatization Strategies in Chemical Synthesis

Utility as Chiral Building Blocks in Asymmetric Synthesis

The inherent axial chirality of the allene (B1206475) group in nona-1,2-dien-4-ylacetate, coupled with the point chirality at the acetate-bearing carbon, makes it a highly promising chiral building block. researchgate.net In asymmetric synthesis, the transfer of chirality from a starting material to a product is a fundamental strategy, and chiral allenes are excellent candidates for such transformations. researchgate.net

The synthetic utility of chiral allenes stems from their ability to participate in highly stereospecific reactions. These reactions can proceed via several pathways, including:

Chirality Transfer Reactions: The axial chirality of the allene can be effectively transferred to a new stereocenter. This is a powerful tool for the synthesis of enantiomerically pure compounds. For instance, the chirality of an allenoate can be used to induce asymmetry in the formation of new bonds during cyclization reactions. nih.gov

Diastereoselective Additions: The existing stereocenter at C4 can direct the approach of reagents to the allene, leading to diastereoselective additions to one of the double bonds.

The synthesis of enantiomerically enriched this compound would likely involve the acetylation of the corresponding chiral nona-1,2-dien-4-ol. The synthesis of chiral allenyl alcohols can be achieved through various methods, including the asymmetric reduction of allenyl ketones or the use of chiral catalysts in the formation of the allene itself. researchgate.net

Table of Potential Asymmetric Transformations:

| Reaction Type | Potential Outcome with this compound |

| Cycloaddition Reactions | Participation in [2+2], [4+2], and other cycloadditions to form chiral cyclic and bicyclic systems. nih.gov |

| Nucleophilic Additions | Stereoselective addition of nucleophiles to the allene, controlled by the C4 stereocenter. |

| Transition Metal-Catalyzed Reactions | As a chiral substrate in cross-coupling and cycloisomerization reactions. researchgate.net |

Precursors for the Synthesis of Complex Natural Products and Bioactive Molecules

Allenic compounds are found in a number of natural products, and synthetic allenyl derivatives are key intermediates in the total synthesis of many biologically active molecules. nih.govacs.org this compound, with its functional handles, is a potential precursor for the synthesis of such complex targets.

The allene moiety can be transformed into a variety of other functional groups, while the acetate (B1210297) can act as a leaving group in substitution reactions or be hydrolyzed to the corresponding alcohol for further derivatization. For example, allenyl acetates have been utilized in the synthesis of macrolides, where the allene is a crucial structural element. acs.org

Research Findings on Related Allenyl Compounds:

Actinophyllic Acid Synthesis: An allenoate was used as a key coupling partner in the enantioselective total synthesis of actinophyllic acid, a potent inhibitor of zinc-dependent carboxypeptidase U. nih.gov

Archangiumide Synthesis: The total synthesis of the allenic macrolide (+)-archangiumide involved a gold-catalyzed cascade reaction of a propargyl acetate to form a transient allenyl acetate within a macrocyclic scaffold. acs.org

These examples highlight the strategic importance of allenyl acetates in constructing complex molecular frameworks. This compound could similarly serve as a versatile intermediate, with the nonyl chain providing a scaffold for further elaboration.

Ligand Development in Organometallic Catalysis

Chiral ligands are central to asymmetric catalysis, and the development of new ligand scaffolds is an area of intense research. Allenes have been incorporated into ligand structures to create a chiral environment around a metal center. uea.ac.uk The axial chirality of the allene in this compound could be exploited in the design of novel chiral ligands.

Derivatization of this compound could lead to ligands with coordinating groups, such as phosphines or amines, appended to the nine-carbon backbone. The chirality of the allene would then be in proximity to the metal center, influencing the stereochemical outcome of the catalyzed reaction.

A recent study reported the synthesis of 1,2-bis(diphenylphosphino)ethane-type bidentate ligands through the dithiophosphinylation of allenyl acetates. acs.org This methodology could potentially be applied to this compound to generate novel chiral diphosphine ligands.

Potential Ligand Synthesis Strategy:

Substitution of the Acetate: Nucleophilic substitution of the acetate group with a phosphine-containing nucleophile.

Functionalization of the Allene: Addition of a second phosphine (B1218219) group across one of the double bonds of the allene.

Coordination to a Metal Center: The resulting chiral diphosphine could then be coordinated to a transition metal, such as rhodium or palladium, to form a chiral catalyst.

Design and Synthesis of New Functional Materials and Specialty Chemicals

The unique electronic and structural properties of allenes make them interesting building blocks for functional materials. nih.gov Polymers containing allene units in their backbone or as pendant groups can exhibit interesting optical and mechanical properties.

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers. For example, the allene group could undergo polymerization, or the acetate could be replaced with a polymerizable group. The incorporation of a chiral allene into a polymer chain could lead to materials with chiroptical properties, which are of interest for applications in optics and sensor technology.

While the direct polymerization of this compound has not been reported, the synthesis of allene-containing polymers is an emerging field. nih.gov The reactivity of the allene in this compound could also be harnessed for the post-polymerization modification of existing polymers, introducing both the allene functionality and chirality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.